

Pharmacological Profile of MK-0557: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0557 is a potent and highly selective, orally available antagonist of the Neuropeptide Y Receptor Subtype 5 (NPY5R). Developed as a potential therapeutic agent for obesity, it demonstrated promising preclinical efficacy in animal models by reducing food intake and body weight gain. However, extensive clinical trials in overweight and obese adult populations revealed that while statistically significant weight loss was observed compared to placebo, the magnitude of the effect was not considered clinically meaningful. This has led to the discontinuation of its development for the treatment of obesity. This technical guide provides a comprehensive overview of the pharmacological profile of **MK-0557**, including its mechanism of action, binding affinity, in vitro and in vivo pharmacology, and a summary of its clinical trial outcomes. Detailed experimental methodologies and signaling pathways are also described to provide a thorough resource for researchers in the field.

Mechanism of Action

MK-0557 functions as a selective antagonist at the Neuropeptide Y (NPY) Y5 receptor.[1][2] The NPY system, particularly the Y5 receptor, is a well-established pathway in the regulation of energy homeostasis, with NPY being a potent orexigenic peptide.[1][2] By blocking the NPY5R, **MK-0557** was designed to inhibit the downstream signaling cascades that promote food intake, thereby leading to a reduction in body weight. The NPY5R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi proteins.[3] Activation of NPY5R by its endogenous



ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, NPY5R activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and activate the RhoA signaling pathway, which are involved in cell proliferation and migration.[4][5] **MK-0557** competitively binds to the NPY5R, preventing NPY from binding and initiating these downstream signaling events.

Data Presentation

Table 1: In Vitro Binding Affinity of MK-0557 for NPY5R

Species	Receptor	Ki (nM)
Human	NPY5R	1.3[2]
Rhesus Monkey	NPY5R	Not explicitly quantified, but stated to have similar affinity to human[2]
Mouse	NPY5R	Not explicitly quantified, but stated to have similar affinity to human[2]
Rat	NPY5R	Not explicitly quantified, but stated to have similar affinity to human[2]

Table 2: Selectivity of MK-0557 for NPY Receptor Subtypes



Receptor Subtype	Binding
Human NPY1R	No significant binding at concentrations up to 10 $\mu\text{M}[2]$
Human NPY2R	No significant binding at concentrations up to 10 $\mu\text{M}[2]$
Human NPY4R	No significant binding at concentrations up to 10 $\mu\text{M}[2]$
Mouse NPY6R	No significant binding at concentrations up to 10 $\mu\text{M}[2]$

Table 3: Summary of In Vivo Efficacy of MK-0557 in a

Diet-Induced Obesity (DIO) Mouse Model

Animal Model	Diet	Treatment	Duration	Key Findings	Reference
C57BL/6J mice	Medium high- fat diet (4.2 kcal/g)	MK-0557 (30 mg/kg, PO, QD)	35 days	40% reduction in body-weight gain	[2]

Table 4: Summary of Key Human Clinical Trial Results for MK-0557 in Obesity



Trial Design	Populatio n	Treatmen t	Duration	Primary Outcome	Key Findings	Referenc e
Randomize d, double- blind, placebo- controlled	502 overweight/ obese adults (BMI 30-43 kg/m	MK-0557 (1 mg/day) or placebo following a 6-week very-low- calorie diet (VLCD)	52 weeks	Weight regain after VLCD	Statistically significant but not clinically meaningful reduction in weight regain (1.6 kg difference vs. placebo)	[1][6]
2-year study	Obese patients	Investigatio nal drug (likely MK- 0557)	2 years	Body weight after 1 year, safety and tolerability	Details not fully published, but developme nt was discontinue d for obesity	[7]

Experimental ProtocolsRadioligand Binding Assay (General Protocol)

Competitive radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[8][9][10][11][12]

Objective: To determine the binding affinity (Ki) of MK-0557 for the NPY5 receptor.

Materials:



- Receptor Source: Cell membranes prepared from a cell line stably expressing the recombinant human NPY5 receptor (e.g., HEK293, CHO cells).
- Radioligand: A high-affinity radiolabeled ligand for the NPY5R, such as [125I]-Peptide YY ([125I]-PYY) or [125I]-NPY.
- Test Compound: MK-0557 dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain protein integrity and reduce non-specific binding.
- Filtration Apparatus: A cell harvester to separate bound from free radioligand via filtration through glass fiber filters.
- Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

- Membrane Preparation: Cells expressing the NPY5R are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
- Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
 - Assay buffer
 - A fixed concentration of the radioligand (typically at or below its Kd value).
 - Increasing concentrations of the unlabeled test compound (MK-0557) or vehicle for total binding, and a high concentration of an unlabeled NPY5R ligand for non-specific binding.
 - The cell membrane preparation.
- Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C)
 for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).



- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell
 harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound
 radioligand.
- Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from
 the total binding. The data are then fitted to a one-site competition binding model using nonlinear regression analysis to determine the IC50 (the concentration of MK-0557 that inhibits
 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using
 the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model (General Protocol)

The DIO mouse model is a widely used preclinical model to study obesity and test the efficacy of anti-obesity compounds.[13][14][15][16][17]

Objective: To evaluate the in vivo efficacy of **MK-0557** on body weight and other metabolic parameters in a model of obesity.

Materials:

- Animals: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.[17]
- Diets:
 - High-Fat Diet (HFD): A diet where a significant portion of the calories are derived from fat (e.g., 45-60% kcal from fat).
 - Control Diet: A standard chow diet with a lower fat content (e.g., 10% kcal from fat).
- Test Compound: MK-0557 formulated for oral administration (e.g., in corn oil).

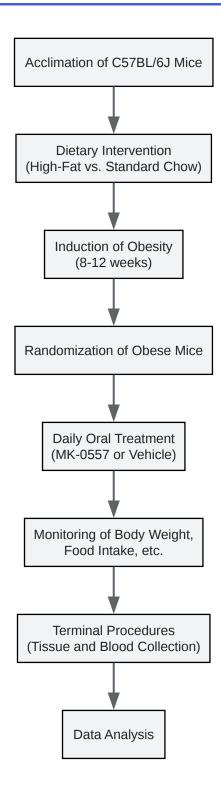
Procedure:



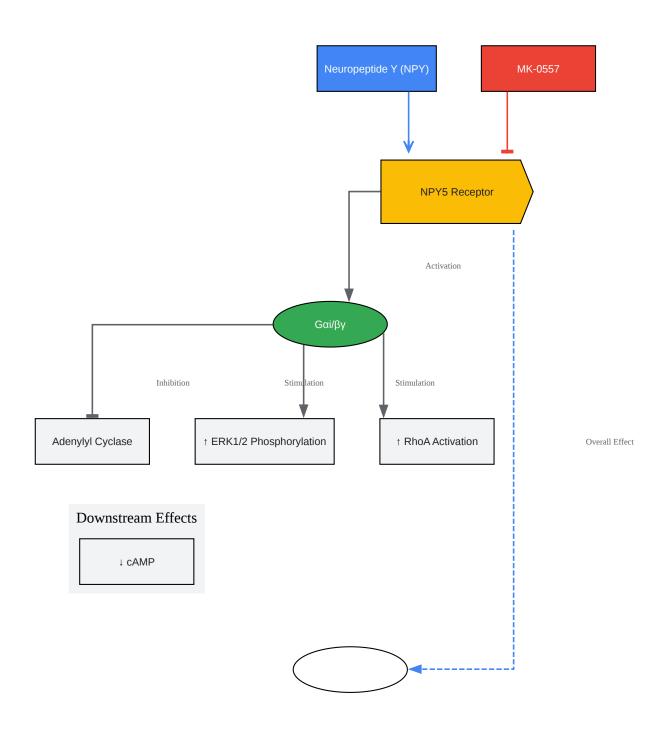
- Acclimation: Mice are acclimated to the animal facility for at least one week before the start
 of the experiment.
- Induction of Obesity: A cohort of mice is fed a HFD for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group is maintained on the standard chow diet. Body weight and food intake are monitored regularly.
- Treatment: Once the mice on the HFD have developed a significantly higher body weight compared to the control group, they are randomized into treatment groups. One group receives daily oral administration of MK-0557 at a specified dose (e.g., 30 mg/kg), while the control HFD group receives the vehicle.
- Monitoring: Body weight, food intake, and water intake are measured daily or weekly throughout the treatment period.
- Terminal Procedures: At the end of the study, mice are euthanized, and various tissues and blood samples are collected for analysis. This can include:
 - Body Composition Analysis: Measurement of fat mass and lean mass using techniques like DEXA or NMR.
 - Blood Chemistry: Measurement of plasma levels of glucose, insulin, lipids (triglycerides, cholesterol), and hormones like leptin.
 - Tissue Analysis: Collection of adipose tissue, liver, and other organs for histological analysis or measurement of gene expression.

Workflow for Diet-Induced Obesity Model:









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